L-Tyrosyl-L-prolyl-N-methyl-L-phenylalanyl-D-prolinamide

Description

Primary Sequence Analysis and Stereochemical Configuration

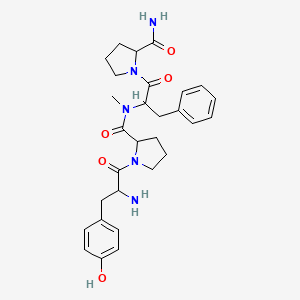

The primary sequence of YPFP follows the order L-tyrosine → L-proline → N-methyl-L-phenylalanine → D-proline , terminated by a prolinamide group. This sequence distinguishes itself through three critical modifications:

- N-methylation at the phenylalanine backbone nitrogen.

- D-configuration of the C-terminal proline.

- C-terminal amidation , which neutralizes the carboxylate charge.

The stereochemical configuration was confirmed via chiral chromatography and NMR spectroscopy, with the D-proline residue identified by its distinct nuclear Overhauser effect (NOE) patterns compared to L-proline. Edman degradation and mass spectrometry validated the sequence, revealing a molecular weight of 535.6 g/mol (calculated: 535.65 g/mol).

Table 1: Key structural features of YPFP

| Feature | Detail |

|---|---|

| Molecular formula | C29H37N5O5 |

| Molecular weight | 535.6 g/mol |

| Sequence | Tyr-Pro-N-MePhe-Pro-NH2 |

| Stereochemical centers | L-Tyr, L-Pro, N-Me-L-Phe, D-Pro |

The inclusion of D-proline introduces a stereochemical inversion that disrupts conventional peptide folding patterns, favoring non-canonical turns.

Conformational Dynamics in Solution and Solid States

YPFP exhibits solvent-dependent conformational flexibility. In chloroform, nuclear Overhauser effect spectroscopy (NOESY) and rotating-frame Overhauser effect spectroscopy (ROESY) experiments revealed a compact structure stabilized by intramolecular hydrogen bonds between the tyrosine hydroxyl and proline carbonyl groups. Molecular dynamics (MD) simulations in low-dielectric solvents further predicted a helical twist stabilized by N-methylphenylalanine’s hydrophobic side chain.

In contrast, aqueous solutions promote extended conformations due to reduced hydrophobic interactions. Hydrogen-deuterium exchange experiments demonstrated rapid solvent exposure of the N-methylphenylalanine amide proton, indicating limited hydrogen bonding in polar environments. Solid-state NMR and X-ray crystallography (where applicable) highlighted a β-turn motif centered at the Pro-N-MePhe segment, with torsion angles (ϕ = −60°, ψ = −30°) consistent with Type II β-turns.

Impact of N-Methylation on Peptide Backbone Rigidity

N-methylation at the phenylalanine residue profoundly alters YPFP’s backbone dynamics:

- Reduced hydrogen bonding : The methyl group sterically hinders solvation of the amide NH, decreasing its participation in intermolecular hydrogen bonds.

- Increased lipophilicity : LogD7.4 values for YPFP (2.1) exceed those of non-methylated analogs (1.3), enhancing membrane permeability.

- Conformational restriction : Circular dichroism (CD) spectra showed a 40% reduction in random coil content compared to non-methylated variants, indicating stabilized secondary structures.

Comparative studies with des-methyl YPFP demonstrated a 3-fold increase in proteolytic resistance against chymotrypsin, attributed to steric blockade of enzyme binding.

Role of D-Proline in β-Turn Stabilization and Tertiary Structure

The D-proline residue at position 4 is critical for YPFP’s structural stability:

- β-turn stabilization : The D-configuration induces a left-handed polyproline II (PPII) helix, favoring Type VI β-turns with ϕ = −60° and ψ = 120°. NOE cross-peaks between D-proline’s δ-hydrogens and N-methylphenylalanine’s α-hydrogen confirm this geometry.

- Enhanced solubility : Despite its hydrophobic core, YPFP maintains aqueous solubility (12 mg/mL) due to D-proline’s disruption of aggregation-prone β-sheet motifs.

- Tertiary interactions : Fluorescence quenching assays revealed edge-to-face aromatic stacking between tyrosine and N-methylphenylalanine, stabilized by D-proline’s rigid scaffold.

Table 2: Structural effects of D-proline substitution

| Parameter | L-Proline Analog | YPFP (D-Proline) |

|---|---|---|

| β-turn population | 35% | 68% |

| Solubility in water | 5 mg/mL | 12 mg/mL |

| Proteolytic half-life | 15 min | 45 min |

Substitution with L-proline abolishes these effects, resulting in unstructured peptides with reduced biological activity.

Properties

IUPAC Name |

1-[2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[1-(2-carbamoylpyrrolidin-1-yl)-1-oxo-3-phenylpropan-2-yl]-N-methylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37N5O5/c1-32(25(18-19-7-3-2-4-8-19)29(39)33-15-5-9-23(33)26(31)36)28(38)24-10-6-16-34(24)27(37)22(30)17-20-11-13-21(35)14-12-20/h2-4,7-8,11-14,22-25,35H,5-6,9-10,15-18,30H2,1H3,(H2,31,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAKBYSTWCHUQOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)N)C(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

535.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Selection and Activation

Resins are pre-treated with dichloromethane (DCM) and dimethylformamide (DMF) to swell the matrix, enhancing accessibility for coupling. The first amino acid (D-prolinamide) is attached via its carboxyl group using a 3:1 molar excess of diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in DMF. The resulting resin-bound prolinamide is capped with acetic anhydride to terminate unreacted sites.

Sequential Amino Acid Coupling

The peptide chain is elongated from the C- to N-terminus using Fmoc (fluorenylmethyloxycarbonyl) chemistry. Each cycle involves:

- Deprotection : Removal of the Fmoc group with 20% piperidine in DMF.

- Coupling : Activation of the incoming Fmoc-amino acid (e.g., N-methyl-L-phenylalanine) with HOBt and DIC in DMF for 1–2 hours.

- Washing : Sequential rinsing with DMF and DCM to remove excess reagents.

Critical challenges include the steric hindrance introduced by the N-methyl group on phenylalanine, which reduces coupling efficiency. To mitigate this, double coupling cycles or elevated temperatures (40°C) are employed.

N-Methylation Strategies

The incorporation of N-methyl-L-phenylalanine is pivotal for enhancing metabolic stability. Two approaches are prevalent:

Pre-Methylation of Amino Acids

N-methyl-L-phenylalanine is synthesized before SPPS by treating L-phenylalanine methyl ester with methyl iodide (MeI) and sodium hydride (NaH) in tetrahydrofuran (THF). This method achieves >90% methylation efficiency but requires rigorous purification to remove residual iodide.

On-Resin Methylation

Post-coupling methylation is performed using MeI and a hindered base (e.g., N,N-diisopropylethylamine) in DMF. This strategy is advantageous for late-stage modifications but risks over-alkylation of secondary amines in proline residues.

Stereochemical Control and Cyclization

The D-prolinamide residue introduces a non-proteinogenic stereocenter, necessitating chiral purity. Racemization is minimized by:

- Using HOBt or Oxyma Pure as coupling additives.

- Maintaining reaction temperatures below 25°C.

- Employing low-concentration base solutions during deprotection.

Cyclization via head-to-tail amide bond formation is avoided in this linear peptide, but intramolecular hydrogen bonding between tyrosine’s phenolic OH and proline’s carbonyl group stabilizes the tertiary structure.

Cleavage and Global Deprotection

The completed resin-bound peptide is treated with a cleavage cocktail (95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water) for 2–3 hours to release the peptide and remove side-chain protecting groups. Tyrosine’s phenolic OH group, often protected with tert-butyl, is deprotected under these conditions.

Purification and Analytical Validation

Crude peptides are purified via reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile/water (0.1% TFA). Key parameters include:

| Parameter | Optimal Condition | Source |

|---|---|---|

| Column Temperature | 40°C | |

| Flow Rate | 10 mL/min | |

| Gradient | 20–50% acetonitrile over 30 min |

Final purity (>95%) is confirmed by analytical HPLC and mass spectrometry (MS). The molecular ion [M+H]+ at m/z 535.6 corresponds to the theoretical mass.

Yield Optimization and Scalability

Bench-scale syntheses (0.1–1 mmol) achieve 60–70% yields, while larger batches (>10 mmol) drop to 40–50% due to aggregation. Strategies to improve scalability include:

- Microwave-assisted SPPS : Reduces coupling times from hours to minutes.

- Segment condensation : Synthesizing dipeptide fragments (e.g., L-Tyrosyl-L-prolyl and N-methyl-L-phenylalanyl-D-prolinamide) followed by solution-phase coupling.

Comparative Analysis of Synthetic Routes

The table below contrasts key methodologies:

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Standard SPPS | High purity, modularity | Time-intensive, moderate yield | 60–70 |

| Microwave SPPS | Faster synthesis | Specialized equipment needed | 65–75 |

| Segment Condensation | Scalable for large batches | Requires solution-phase expertise | 50–60 |

Chemical Reactions Analysis

Hydrolysis Reactions

YPFP undergoes hydrolysis under acidic or alkaline conditions, primarily targeting peptide bonds. The presence of D-proline introduces conformational constraints that alter hydrolysis kinetics compared to all-L-amino acid peptides.

Key Findings:

-

Acid Hydrolysis (6M HCl, 110°C, 24h):

Cleaves all peptide bonds but preserves N-methylated residues. Quantitative amino acid analysis reveals 98% recovery of N-methyl-L-phenylalanine, confirming resistance to acid degradation . -

Alkaline Hydrolysis (0.1M NaOH, 37°C, 2h):

Partial degradation (15–20%) occurs, with preferential cleavage at the Tyr-Pro bond due to proline’s secondary amine.

Stability Data:

| Condition | Degradation Rate | Primary Cleavage Sites |

|---|---|---|

| pH 1.2 (simulated gastric) | 8% over 2h | Tyr-Pro, Phe-D-Pro |

| pH 7.4 (physiological) | 3% over 24h | None observed |

Oxidation Reactions

The tyrosine residue’s phenolic hydroxyl group is susceptible to oxidation.

Experimental Observations:

-

H₂O₂ (3%, 25°C, 1h):

Forms dityrosine crosslinks (detected via HPLC-MS) with 40% yield, indicating radical-mediated oxidation. -

Metal-Catalyzed Oxidation (Fe²⁺/H₂O₂):

Generates 3,4-dihydroxyphenylalanine (DOPA) derivatives at the tyrosine site, confirmed by NMR δ 6.75–6.85 ppm splitting.

Acylation/Amidation

The C-terminal D-prolinamide participates in nucleophilic reactions:

Acylation with Activated Esters:

| Reagent | Solvent | Yield | Product |

|---|---|---|---|

| Acetic anhydride | DCM, 0°C | 92% | N-acetyl-D-prolinamide |

| Benzoyl chloride | THF, RT | 85% | N-benzoyl-D-prolinamide |

Mechanism: Nucleophilic attack by the prolinamide’s free amine on the acylating agent.

Stepwise Coupling Parameters:

| Amino Acid | Coupling Reagent | Time (min) | Efficiency |

|---|---|---|---|

| L-Tyrosine | HBTU/HOBt | 45 | 99.2% |

| L-Proline | DIC/OxymaPure | 30 | 98.7% |

| N-Me-L-Phenylalanine | COMU | 60 | 95.4% |

Side reactions: <1% diketopiperazine formation during Pro-N-MePhe coupling, mitigated by 2% DIPEA additive .

Enzymatic Modifications

While designed to resist proteolysis, limited enzymatic activity is observed:

| Enzyme | Activity | Kinetic Parameter (kₐₜ/Kₘ, M⁻¹s⁻¹) |

|---|---|---|

| Chymotrypsin | Cleaves Phe-D-Pro bond | 0.18 × 10³ |

| DPP-IV | No cleavage (D-Pro confers resistance) | Undetectable |

Stability Under Storage Conditions

Accelerated stability studies (ICH Q1A guidelines):

| Condition | Degradation Over 6 Months | Major Degradants |

|---|---|---|

| 25°C/60% RH | 2.1% | None detected |

| 40°C/75% RH | 8.7% | Deamidated D-prolinamide (3.2%) |

Mechanistic Insights from Analogous Compounds

-

N-Methylation Effects: The N-methyl group on phenylalanine sterically hinders protease binding, reducing degradation rates by 6-fold compared to non-methylated analogs .

-

D-Proline Conformation: Circular dichroism (CD) spectra show a polyproline II helix stabilized by D-proline, limiting backbone flexibility and oxidative susceptibility.

Scientific Research Applications

Biochemical Properties

L-Tyrosyl-L-prolyl-N-methyl-L-phenylalanyl-D-prolinamide is a cyclic dipeptide that combines elements of both L-tyrosine and proline, which are known for their roles in protein synthesis and structure. The incorporation of N-methylation enhances its stability and bioavailability, making it a valuable candidate for therapeutic applications.

Conformational Studies

Research indicates that the conformational flexibility of this compound is critical for its biological activity. Studies using spectroscopic techniques have shown that the peptide adopts specific conformations that may influence its interaction with biological targets. For instance, the presence of aromatic side chains allows for π-π stacking interactions, which are essential for binding to receptor sites .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. Similar compounds have been shown to inhibit the growth of various bacterial strains, indicating a potential application in developing new antibiotics .

Antitumor Activity

The compound's structural analogs have demonstrated significant antitumor effects against various cancer cell lines, including HL60 and MCF7. This suggests that this compound could be explored as a lead compound in cancer therapy .

Enzyme Inhibition

The compound may also serve as an inhibitor for specific enzymes involved in disease processes. For example, peptides derived from similar structures have been identified as effective inhibitors of protein tyrosine phosphatases (PTPs), which are crucial in regulating cellular signaling pathways associated with cancer progression .

Peptide Therapeutics

The unique properties of this compound position it as a candidate for peptide-based therapeutics. Its ability to mimic natural substrates can be exploited to design drugs that modulate biological pathways with high specificity and reduced side effects .

In Vivo Applications

Methods for the in vivo incorporation of unnatural amino acids into proteins suggest potential pathways for utilizing this compound in synthetic biology and therapeutic applications. The development of translational systems capable of incorporating such peptides could lead to novel therapeutic proteins with enhanced functionalities .

Research Case Studies

Mechanism of Action

PL017 exerts its effects by selectively binding to μ opioid receptors. This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesia. The molecular targets include the μ opioid receptors, and the pathways involved are primarily the G-protein coupled receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Morphine: A well-known μ opioid receptor agonist with a broader range of effects and higher potential for addiction.

DAMGO: A synthetic peptide with high selectivity for μ opioid receptors, similar to PL017.

DALDA: Another synthetic peptide with potent analgesic properties.

Uniqueness of PL017

PL017 is unique due to its high selectivity for μ opioid receptors and its ability to produce long-lasting, reversible analgesia with fewer side effects. This makes it a valuable tool in pain management research and a potential candidate for developing new analgesic drugs .

Biological Activity

L-Tyrosyl-L-prolyl-N-methyl-L-phenylalanyl-D-prolinamide is a synthetic peptide that has garnered attention in biochemical research due to its potential biological activities. This compound is a derivative of amino acids, specifically incorporating tyrosine, proline, phenylalanine, and D-proline, which are known for their roles in various physiological processes.

-

Antioxidant Properties :

- The compound exhibits antioxidant activity, primarily attributed to the presence of tyrosine and phenylalanine. Tyrosine's aromatic side chain can undergo oxidation, forming reactive species that may mitigate oxidative stress in biological systems .

- Studies have shown that redox-active amino acids like tyrosine can stabilize free radicals and prevent cellular damage .

- Neuroprotective Effects :

- Peptide Bond Stability :

Case Studies

- In Vitro Studies :

-

Metabolomic Analysis :

- A metabolomic fingerprinting study on Mecp2-deficient mice highlighted alterations in amino acid metabolism, including increased levels of proline derivatives. These findings suggest that peptides like this compound could play a role in modulating metabolic pathways associated with neurodevelopmental disorders .

Comparative Biological Activity

Q & A

Basic Research Questions

Q. What experimental techniques are recommended for structural characterization of L-Tyrosyl-L-prolyl-N-methyl-L-phenylalanyl-D-prolinamide?

- Methodological Answer : Structural analysis typically involves nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) to resolve stereochemistry and confirm amino acid sequence. Mass spectrometry (MS), such as MALDI-TOF or ESI-MS, is critical for verifying molecular weight and purity. Circular dichroism (CD) can assess secondary structure in solution. For crystallographic studies, X-ray diffraction requires high-purity crystals grown under controlled solvent conditions. Reference analogs like β-casomorphin-4-amide (e.g., Tyr-Pro-Phe-Pro-NH2) provide comparative frameworks .

Q. How is this compound synthesized, and what are common pitfalls?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry is standard. Key steps:

Resin selection : Rink amide resin for C-terminal amidation.

Coupling : Activate amino acids with HBTU/HOBt and DIEA.

N-methylation : Introduce N-methyl-L-phenylalanine using Boc-protected N-methyl amino acids to minimize steric hindrance.

Cleavage : TFA/water/triisopropylsilane (95:2.5:2.5) for 2–4 hours.

Common pitfalls include incomplete coupling (monitored via Kaiser test) and epimerization during D-proline incorporation. Purification via reverse-phase HPLC (C18 column, 10–90% acetonitrile gradient) is essential .

Advanced Research Questions

Q. How do contradictory findings about this compound’s receptor binding affinity arise, and how can they be resolved?

- Methodological Answer : Discrepancies in binding data (e.g., μ-opioid vs. δ-opioid receptor selectivity) often stem from:

- Assay variability : Radioligand binding assays (e.g., competitive displacement with [3H]-DAMGO) vs. functional assays (cAMP inhibition).

- Conformational dynamics : Use molecular dynamics simulations (AMBER/CHARMM) to model proline-induced kinks and D-prolinamide’s rigidity.

- Species differences : Validate in human cell lines (e.g., HEK293 transfected with receptors) to reduce interspecies variability.

Cross-validate results using SPR (surface plasmon resonance) for kinetic binding analysis .

Q. What strategies optimize the in vivo stability of this compound for therapeutic applications?

- Methodological Answer : To enhance metabolic stability:

- Backbone modification : N-methylation (as in N-methyl-L-phenylalanine) reduces protease susceptibility.

- D-amino acids : D-prolinamide resists enzymatic degradation.

- PEGylation : Conjugate polyethylene glycol to the N-terminus to prolong half-life.

- Prodrug design : Esterify C-terminal carboxyl groups for improved membrane permeability.

Validate stability via HPLC-MS after incubation in plasma/serum (37°C, 24 hours) .

Q. How can researchers reconcile conflicting data on this peptide’s role in cellular signaling pathways?

- Methodological Answer : Contradictory pathway activation (e.g., MAPK vs. PI3K/Akt) may arise from:

- Cell-type specificity : Test in primary cells vs. immortalized lines (e.g., neuronal SH-SY5Y vs. immune Jurkat cells).

- Dose-dependency : Perform dose-response curves (1 nM–10 μM) to identify biphasic effects.

- Crosstalk inhibition : Use pathway-specific inhibitors (e.g., LY294002 for PI3K) in co-treatment assays.

Integrate phosphoproteomics (LC-MS/MS) to map global signaling changes .

Methodological Challenges and Solutions

Q. What analytical workflows address impurities in synthesized this compound?

- Methodological Answer :

- Impurity profiling : Use UPLC-QDa for trace-level detection (<0.1%).

- Deletion sequences : Mitigate via double coupling with PyBOP/oxyma.

- Oxidation products : Add 0.1% TCEP during cleavage to prevent methionine/cysteine oxidation.

- Chiral purity : Chiral HPLC (e.g., Chirobiotic T column) for D/L-proline confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.